

5-(4-Fluorophenyl)-1h-indazole CAS number and molecular weight

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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)-1h-indazole

Cat. No.: B1441080

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An In-Depth Technical Guide to **5-(4-Fluorophenyl)-1H-indazole**

Core Compound Identification and Properties

5-(4-Fluorophenyl)-1H-indazole is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The indazole core is a privileged scaffold, meaning it is a structural framework that frequently appears in biologically active compounds, including several marketed drugs.^[1] The addition of a fluorophenyl group at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive candidate for further investigation and development.

This guide provides a comprehensive overview of the essential technical information required by researchers and drug development professionals to effectively work with this compound.

Table 1: Physicochemical Properties of **5-(4-Fluorophenyl)-1H-indazole**

Property	Value	Source
CAS Number	885272-86-6	[2]
Molecular Formula	C ₁₃ H ₉ FN ₂	[2]
Molecular Weight	212.22 g/mol	[2]
Boiling Point (Predicted)	401.2 ± 20.0 °C	[2]
Density (Predicted)	1.289 ± 0.06 g/cm ³	[2]
pKa (Predicted)	13.61 ± 0.40	[2]

Synthesis and Mechanistic Rationale

The synthesis of 5-aryl-1H-indazoles like **5-(4-Fluorophenyl)-1H-indazole** can be achieved through various modern synthetic methodologies. A prevalent and effective strategy is the Suzuki cross-coupling reaction. This approach is favored for its high tolerance of functional groups, generally high yields, and commercially available starting materials.

The proposed synthesis would involve the coupling of a halogenated indazole, such as 5-bromo-1H-indazole, with a boronic acid derivative, in this case, (4-fluorophenyl)boronic acid. The reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle.

Experimental Protocol: Suzuki Cross-Coupling Synthesis

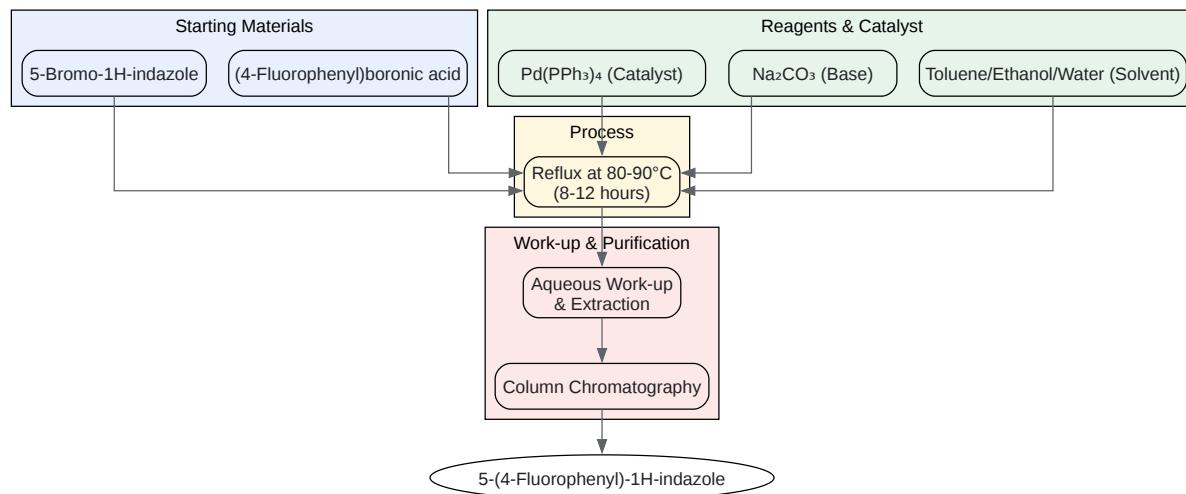
Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ is based on its proven efficacy in C-C bond formation. A base, such as sodium carbonate, is crucial for the transmetalation step of the catalytic cycle. The solvent system (e.g., a mixture of toluene, ethanol, and water) is selected to ensure the solubility of both organic and inorganic reagents.

Step-by-Step Methodology:

- Reagent Preparation:** In a three-necked flask equipped with a condenser and under an inert nitrogen atmosphere, combine 5-bromo-1H-indazole (1 equivalent), (4-fluorophenyl)boronic acid (1.2 equivalents), and sodium carbonate (2.5 equivalents).

- Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water. The volume should be sufficient to dissolve the reagents upon heating.
- Catalyst Introduction: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$), typically at a loading of 2-5 mol%.
- Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and maintain vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous phase with an organic solvent like ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure **5-(4-Fluorophenyl)-1H-indazole**.

Visualization of the Synthetic Workflow

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Caption: Suzuki coupling workflow for the synthesis of **5-(4-Fluorophenyl)-1H-indazole**.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized **5-(4-Fluorophenyl)-1H-indazole**. A combination of spectroscopic techniques is employed for this purpose.

Table 2: Expected Spectroscopic Data

Technique	Expected Data
¹ H NMR	Aromatic protons of the indazole and fluorophenyl rings would appear in the δ 7.0-8.5 ppm range. The N-H proton of the indazole ring would likely appear as a broad singlet at a higher chemical shift (>10 ppm).
¹³ C NMR	Signals corresponding to the 13 carbon atoms would be observed, with aromatic carbons typically appearing in the δ 110-150 ppm range. The carbon attached to the fluorine atom will show a characteristic large C-F coupling constant.
¹⁹ F NMR	A single resonance is expected for the fluorine atom on the phenyl ring.
HRMS (ESI)	The high-resolution mass spectrum should show a molecular ion peak $[M+H]^+$ corresponding to the calculated exact mass of $C_{13}H_{10}FN_2^+$.

Protocol: Sample Preparation for NMR Analysis

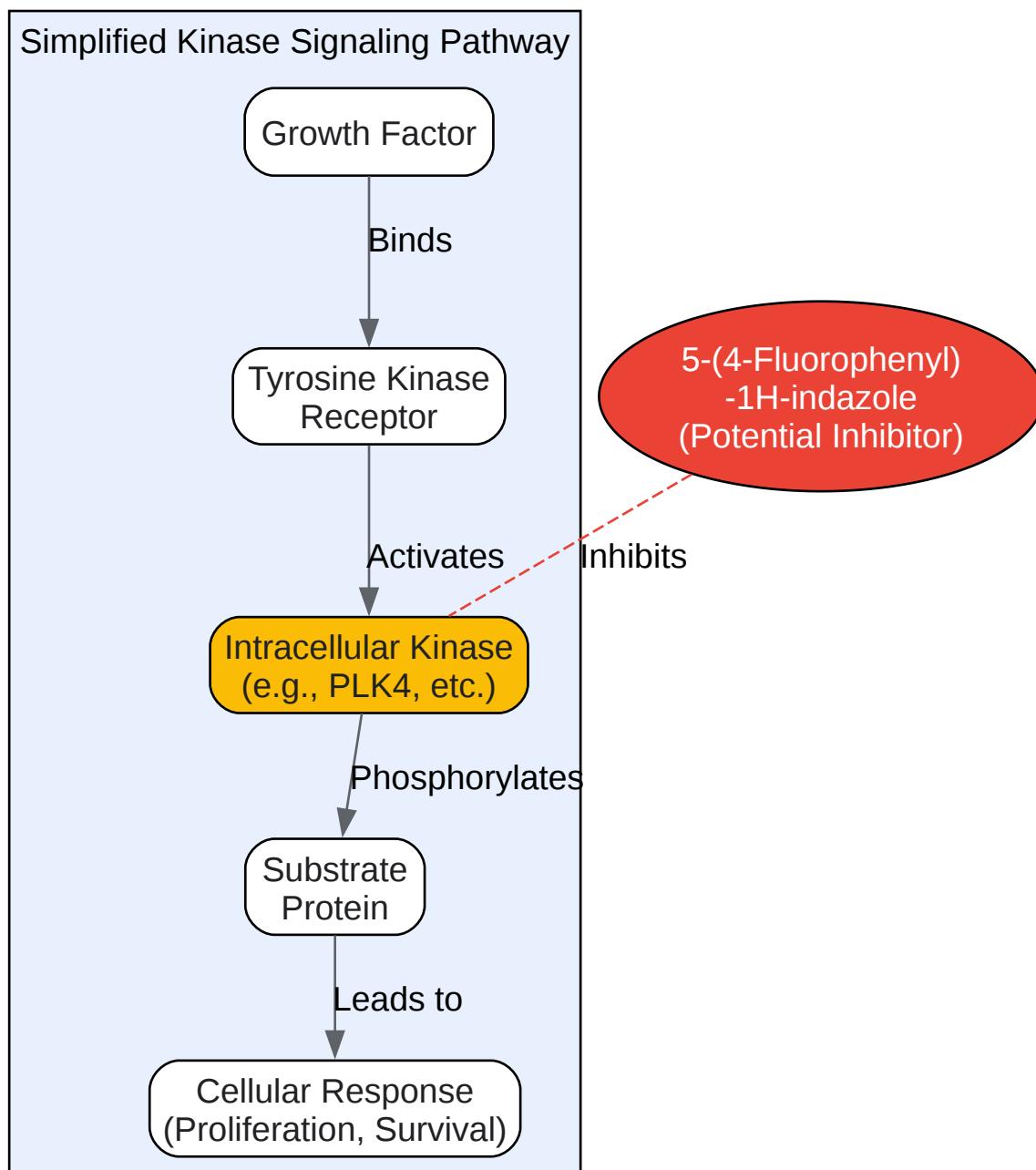
- Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.
- Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for N-H containing compounds to clearly observe the exchangeable proton.
- Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.
- Analysis: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.

Applications in Research and Development

The indazole scaffold is a cornerstone in drug discovery due to its ability to mimic purine bases and interact with a wide array of biological targets.[\[1\]](#)

- Oncology: Many indazole derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, Axitinib, an indazole-containing drug, is a tyrosine kinase inhibitor used in cancer therapy.^[1] The **5-(4-Fluorophenyl)-1H-indazole** structure could serve as a foundational molecule for developing new kinase inhibitors.
- Anti-inflammatory: Certain indazole-based compounds, like Benzydamine, exhibit anti-inflammatory properties.^[1] This suggests that derivatives of **5-(4-Fluorophenyl)-1H-indazole** could be explored for their potential in treating inflammatory conditions.
- Materials Science: The highly conjugated and chromophoric nature of the indazole ring makes it suitable for applications in organic electronics, such as in the development of dyes for dye-sensitized solar cells (DSSCs) or as components of organic light-emitting diodes (OLEDs).^[3] The fluorine substitution can be used to fine-tune the electronic energy levels of the material.

Visualization of a Potential Biological Target Pathway



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Caption: Potential inhibitory action of an indazole derivative on a cellular kinase pathway.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **5-(4-Fluorophenyl)-1H-indazole** is not available from the search results, safety protocols can be established based on data for similar

fluorinated and heterocyclic compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) It should be handled as a potentially hazardous chemical.

Table 3: General Safety and Handling Guidelines

Category	Recommendation
Hazard Statements (Anticipated)	May cause skin, eye, and respiratory irritation. [4] [6]
Personal Protective Equipment (PPE)	Wear chemical safety goggles, nitrile gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [4] [5]
Handling	Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [4] [8]
Storage	Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents. [4] [5]
Disposal	Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [4]

Conclusion

5-(4-Fluorophenyl)-1H-indazole is a compound with significant potential, stemming from the proven biological and material properties of the indazole scaffold. Its well-defined structure, accessible synthesis via methods like Suzuki coupling, and the strategic placement of a fluorine atom make it a valuable building block for further research. This guide provides the foundational technical knowledge for scientists to synthesize, characterize, and safely handle this compound, paving the way for its exploration in drug discovery and advanced materials development.

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